molecular formula C26H49N6O8P B10856736 Cyclic GMP (TBAOH)

Cyclic GMP (TBAOH)

Cat. No.: B10856736
M. Wt: 604.7 g/mol
InChI Key: MLRIRCVSOJNWQD-LOAXFSTJSA-M
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Description

Cyclic guanosine monophosphate (Tetra-n-butylammonium hydroxide) is a cyclic nucleotide derived from guanosine triphosphate. It acts as a second messenger in various biological processes, including vasodilation, neurotransmission, and apoptosis. Cyclic guanosine monophosphate is known for its role in regulating intracellular protein kinases and ion channels, making it a crucial component in cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclic guanosine monophosphate can be synthesized through the catalytic conversion of guanosine triphosphate by guanylate cyclase enzymes. The reaction typically involves the activation of guanylate cyclase by nitric oxide or natriuretic peptides, leading to the formation of cyclic guanosine monophosphate .

Industrial Production Methods

Industrial production of cyclic guanosine monophosphate often involves microbial fermentation processes. For instance, engineered strains of Escherichia coli can be used to overexpress dinucleotide cyclases, which catalyze the formation of cyclic guanosine monophosphate. The product is then purified using techniques such as affinity chromatography and reverse-phase liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclic guanosine monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclic guanosine monophosphate has a wide range of scientific research applications:

Mechanism of Action

Cyclic guanosine monophosphate exerts its effects by activating intracellular protein kinases, such as protein kinase G. This activation leads to the phosphorylation of target proteins, resulting in various cellular responses. Cyclic guanosine monophosphate also regulates ion channels and phosphodiesterases, further influencing cellular processes. The primary molecular targets include guanylate cyclase, protein kinase G, and cyclic nucleotide-gated ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclic guanosine monophosphate is unique due to its specific role in regulating protein kinase G and cyclic nucleotide-gated ion channels. Unlike cyclic adenosine monophosphate, which primarily activates protein kinase A, cyclic guanosine monophosphate has distinct molecular targets and pathways, making it a critical component in various physiological processes .

Properties

Molecular Formula

C26H49N6O8P

Molecular Weight

604.7 g/mol

IUPAC Name

9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one;tetrabutylazanium;hydroxide

InChI

InChI=1S/C16H36N.C10H12N5O7P.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h5-16H2,1-4H3;2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);1H2/q+1;;/p-1/t;3-,5?,6+,9-;/m.1./s1

InChI Key

MLRIRCVSOJNWQD-LOAXFSTJSA-M

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O.[OH-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O.[OH-]

Origin of Product

United States

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